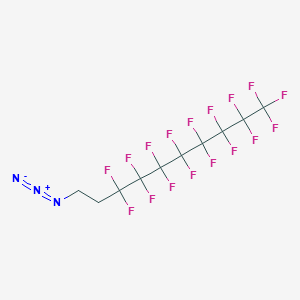![molecular formula C17H13N3 B14292934 8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline CAS No. 124080-67-7](/img/structure/B14292934.png)
8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring The presence of a methyl group at the 8th position and a phenyl group at the 1st position further defines its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline can be achieved through several methods. One common approach involves the Friedländer condensation, where anthranilaldehyde or its derivatives react with o-aminoacetophenones and appropriate pyrazolones . Another method includes multicomponent reactions, which offer a more straightforward and efficient route to synthesize this compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The choice of method depends on the desired scale of production and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups at specific positions on the pyrazoloquinoline ring .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline include other pyrazoloquinolines and related heterocyclic compounds such as pyrazolopyridines and naphthyridines .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its physical, chemical, and biological properties. The presence of the methyl and phenyl groups at specific positions can affect its reactivity, stability, and interaction with biological targets .
Propriétés
Numéro CAS |
124080-67-7 |
|---|---|
Formule moléculaire |
C17H13N3 |
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
8-methyl-1-phenylpyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C17H13N3/c1-12-6-5-7-13-10-14-11-18-20(17(14)19-16(12)13)15-8-3-2-4-9-15/h2-11H,1H3 |
Clé InChI |
CYASQLLUOLFKIA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C=C3C=NN(C3=N2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]-](/img/structure/B14292867.png)
![1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile](/img/structure/B14292872.png)
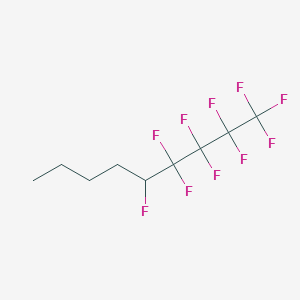
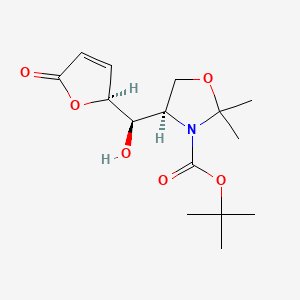
![1,1'-[Sulfanediylbis(methylenesulfanediyl)]bis(4-methylbenzene)](/img/structure/B14292897.png)
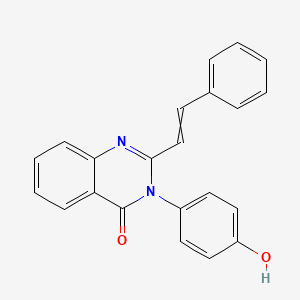

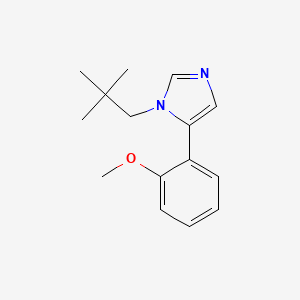
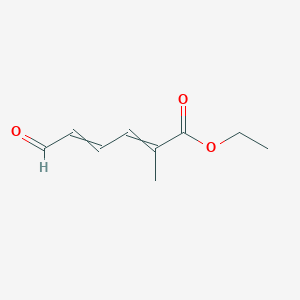


![9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B14292951.png)
